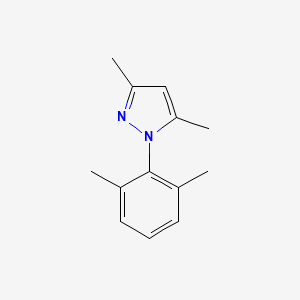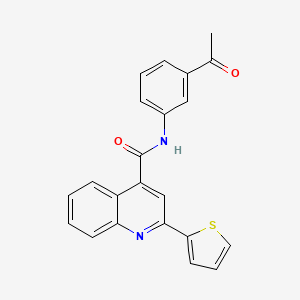
N-(2-methylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine, also known as MPPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPG belongs to the class of guanidine compounds and has been studied for its pharmacological effects on various biological systems.
作用機序
N-(2-methylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine acts as a competitive antagonist at the glycine-binding site of the NMDA receptor. By blocking the binding of glycine to the receptor, this compound reduces the activity of the receptor and modulates the signaling pathways involved in synaptic plasticity and learning. This compound has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of neuropathic pain. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(2-methylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models. This compound is also relatively stable and can be easily synthesized in high yields. However, there are also limitations to using this compound in lab experiments. It has poor water solubility, which can limit its use in certain experimental setups. In addition, the effects of this compound can vary depending on the dose and route of administration, which can make it difficult to compare results across different studies.
将来の方向性
There are several future directions for research on N-(2-methylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine. One area of interest is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more water-soluble forms of this compound, which could expand its use in experimental setups. Finally, further studies are needed to elucidate the precise mechanisms by which this compound modulates the activity of NMDA and GABA receptors, which could lead to the development of more targeted therapies for various neurological and psychiatric disorders.
合成法
The synthesis of N-(2-methylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine involves the reaction of 2-methylphenyl isocyanate with 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinecarboxylic acid followed by the reaction with guanidine hydrochloride. The resulting compound is then purified to obtain this compound. This synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
N-(2-methylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine has been extensively studied for its pharmacological effects on various biological systems. It has been shown to modulate the activity of NMDA receptors, which are involved in learning, memory, and synaptic plasticity. This compound has also been studied for its effects on pain perception, anxiety, and depression. In addition, this compound has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(2-methylphenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-6-11-9-13(21)19-15(17-11)20-14(16)18-12-8-5-4-7-10(12)2/h4-5,7-9H,3,6H2,1-2H3,(H4,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQWXHBIYSTNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6019511.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6019518.png)

![8-[(2-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6019538.png)
![N,N-diethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline](/img/structure/B6019539.png)
![5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6019545.png)

![5-{[{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6019557.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6019558.png)

![4-(benzyloxy)-1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6019566.png)

![8-[2-(1-adamantyl)ethyl]-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6019575.png)
![4-methyl-5-({3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B6019590.png)